4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one
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Overview
Description
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of an isoquinolinone core, substituted with a 1,2,4-oxadiazole ring and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the 1,2,4-Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide, forming the oxadiazole ring.
Substitution Reactions: The aromatic groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the isoquinolinone core, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one
- 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one
Uniqueness
Compared to similar compounds, 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct entity in its class.
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-4-32-21-13-11-20(12-14-21)30-16-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-33-26)19-10-9-17(2)18(3)15-19/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWAOTUQJTTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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